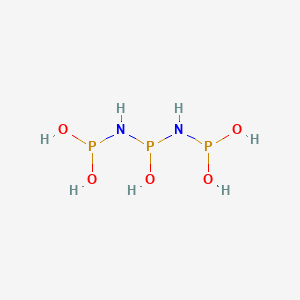
N,N-dimethyl-1-phenylmethanamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-phenylmethanamine;oxalic acid is a compound that combines N,N-dimethyl-1-phenylmethanamine, an organic amine, with oxalic acid, an organic dicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine typically involves the alkylation of benzylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
-
Alkylation Reaction
Reactants: Benzylamine, Dimethyl sulfate (or Methyl iodide), Base (e.g., Sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
:Equation: C6H5CH2NH2+2CH3I→C6H5CH2N(CH3)2+2HI
-
Formation of the Oxalate Salt
Reactants: N,N-dimethyl-1-phenylmethanamine, Oxalic acid
Conditions: The amine is reacted with oxalic acid in an aqueous or alcoholic solution.
:Equation: C6H5CH2N(CH3)2+HOOC-COOH→C6H5CH2N(CH3)2H2C2O4
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine;oxalic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide
Reduction: Benzylamine and dimethylamine
Substitution: Various substituted benzylamines depending on the reagents used
Applications De Recherche Scientifique
N,N-dimethyl-1-phenylmethanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which N,N-dimethyl-1-phenylmethanamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the oxalic acid component.
Benzylamine: The parent compound without the dimethyl groups.
N,N-dimethylaniline: Similar dimethylamino group but attached to an aniline rather than a benzyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;oxalic acid is unique due to the presence of both the dimethylamino group and the oxalic acid component
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Propriétés
Numéro CAS |
128457-91-0 |
|---|---|
Formule moléculaire |
C11H15NO4 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
N,N-dimethyl-1-phenylmethanamine;oxalic acid |
InChI |
InChI=1S/C9H13N.C2H2O4/c1-10(2)8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7H,8H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
IYWSYVMVRRFMKX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl [4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B14269795.png)
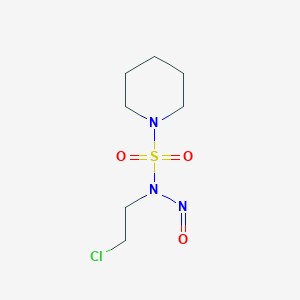
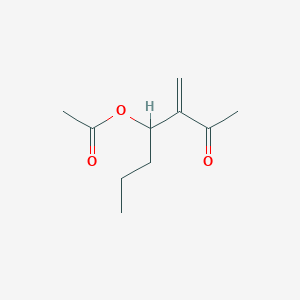
![4-Phenyl-1,2,3,4-tetrahydronaphtho[2,3-h]quinoline-7,12-dione](/img/structure/B14269814.png)
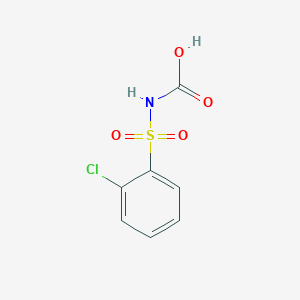

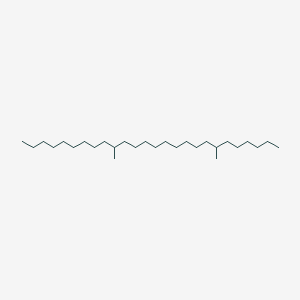
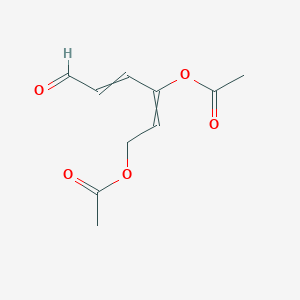
![4-Chlorobenzo[h]quinoline](/img/structure/B14269840.png)
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)


![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
